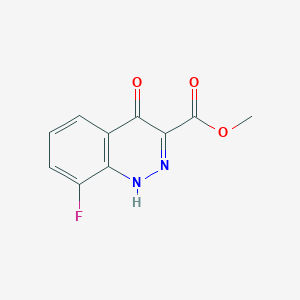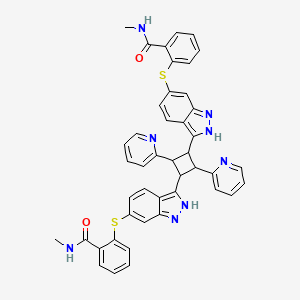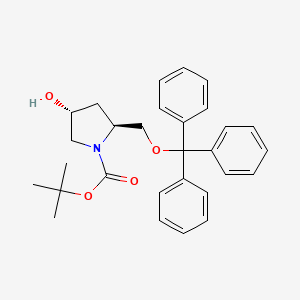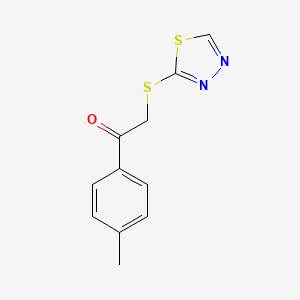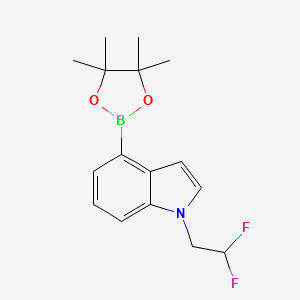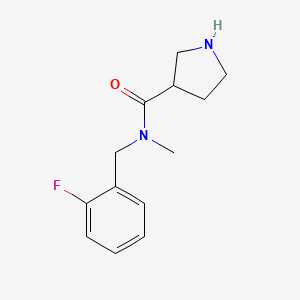
3-(Chloromethyl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)oxetan-3-ol is an organic compound featuring a four-membered oxetane ring with a chloromethyl group and a hydroxyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of epichlorohydrin with a suitable nucleophile under basic conditions. For instance, the reaction of epichlorohydrin with 2-bromobenzoic acid in the presence of tetrabutylammonium bromide as a catalyst can yield oxetan-3-ol derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)oxetan-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, while reduction can yield different alcohol derivatives.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and carboxylates for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxetane derivatives can be formed.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Different alcohol derivatives.
Scientific Research Applications
3-(Chloromethyl)oxetan-3-ol has several applications in scientific research:
Medicinal Chemistry: The oxetane ring is a valuable scaffold in drug design due to its stability and ability to modulate physicochemical properties of drug molecules.
Materials Science: Oxetane derivatives are used in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: The compound can be used as a building block for synthesizing biologically active molecules.
Industrial Applications: Potential use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)oxetan-3-ol depends on its specific application. In medicinal chemistry, the oxetane ring can influence the binding affinity and selectivity of drug molecules to their targets. The chloromethyl group can participate in covalent bonding with biological macromolecules, potentially leading to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
3,3-Bis(chloromethyl)oxetane: Another oxetane derivative with two chloromethyl groups, used in the synthesis of energetic materials.
3-Methyloxetane: A simpler oxetane derivative with a methyl group, used in various organic synthesis applications.
3-Nitrooxetane: An oxetane derivative with a nitro group, used in the synthesis of energetic materials.
Uniqueness: 3-(Chloromethyl)oxetan-3-ol is unique due to the presence of both a chloromethyl and a hydroxyl group on the oxetane ring
Properties
Molecular Formula |
C4H7ClO2 |
|---|---|
Molecular Weight |
122.55 g/mol |
IUPAC Name |
3-(chloromethyl)oxetan-3-ol |
InChI |
InChI=1S/C4H7ClO2/c5-1-4(6)2-7-3-4/h6H,1-3H2 |
InChI Key |
GTQYXOLRWWGXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



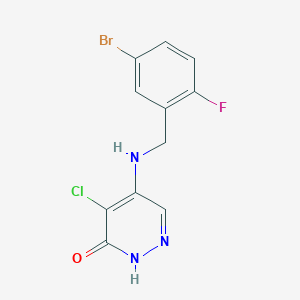
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B14907193.png)
